Compound Description: This compound is a potential pesticide belonging to the N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide. Its powder diffraction data has been characterized. []
Relevance: This compound shares a similar phenoxyacetamide core structure with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine, albeit with different substitutions on the benzene ring and the nitrogen atom. []
Compound Description: Another potential pesticide, this compound also belongs to the N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide and has been characterized by its X-ray powder diffraction data. []
Relevance: Similar to the previous compound, it shares the phenoxyacetamide core with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine but differs in the specific substitutions on the benzene ring and the nitrogen atom. []
Compound Description: This compound is a member of the N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, identified as a potential pesticide and characterized by its X-ray powder diffraction data. []
Relevance: This compound exhibits structural similarities to 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine in its phenoxyacetamide core, with variations in the substituents on the benzene ring and the nitrogen atom. []
Compound Description: Belonging to the N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, this compound is considered a potential pesticide with characterized X-ray powder diffraction data. []
Relevance: It shares a structural resemblance with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine through its phenoxyacetamide core, while differing in specific substitutions on the benzene ring and nitrogen atom. []
Compound Description: This potential pesticide belongs to the N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide and has been characterized by X-ray powder diffraction. []
Relevance: The compound shares the phenoxyacetamide core with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine but differs in the specific substitutions on the benzene ring and the nitrogen atom. []
Compound Description: Classified as an N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide, this compound is a potential pesticide with characterized X-ray powder diffraction data. []
Relevance: Similar to other N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, it exhibits structural similarities to 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine through its phenoxyacetamide core, with variations in the substituents on the benzene ring and nitrogen atom. []
Compound Description: This compound is a potential pesticide classified as an N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide, and its X-ray powder diffraction data has been characterized. []
Relevance: This compound is particularly relevant to 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine as they both share the 4-methylpiperazine moiety. The major difference lies in the acyl group, with this compound bearing a (4-chloro-3,5-dimethylphenoxy)acetyl group compared to the 4-butoxy-3,5-dichlorobenzoyl group in 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine. []
Compound Description: As an N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide, this compound is a potential pesticide and its X-ray powder diffraction data is available. []
Relevance: This compound is structurally related to 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine through the shared piperazine ring. This compound has a benzyl group and a (4-chloro-3,5-dimethylphenoxy)acetyl group attached to the piperazine ring, while 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine has a methyl group and a 4-butoxy-3,5-dichlorobenzoyl group. []
Compound Description: This compound is a Src kinase inhibitor with an IC50 of 30 nM. []
Relevance: While not directly structurally related, 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine is mentioned in the context of developing Src kinase inhibitors, highlighting a potential area of shared biological activity. []
Compound Description: This compound is a more potent Src kinase inhibitor than 1a, derived through optimization of the C-4 anilino group. []
Relevance: The discussion of 1c as a potent Src kinase inhibitor further emphasizes the potential shared biological activity between this class of compounds and 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine. []
Compound Description: This compound demonstrates increased inhibition of Src kinase activity and Src-mediated cell proliferation compared to 1c, achieved by replacing the methoxy group at C-7 with a 3-(morpholin-4-yl)propoxy group. []
Relevance: The discussion of 2c and its enhanced Src kinase inhibitory properties further highlights the potential shared biological activities between this class of compounds and 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine. []
Compound Description: This potent Src kinase inhibitor exhibits an IC50 of 1.2 nM in enzymatic assays and 100 nM for inhibiting Src-dependent cell proliferation. It demonstrates selectivity for Src over other kinases and has favorable pharmacokinetic properties. []
Relevance: Similar to 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine, this compound shares the 4-methylpiperazine moiety with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine, while the core structure is different. The development of 31a as a potent Src inhibitor suggests a potential area of shared biological activity for 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine. []
Compound Description: This analog of the σ receptor antagonist rimcazole exhibits dual affinities for σ receptors and the dopamine transporter. It dose-dependently decreases cocaine self-administration rates without affecting food-reinforced responding. [, , ]
Relevance: This compound shares the piperazine ring structure with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine, although the substitutions on the piperazine ring and the attached groups differ significantly. It is relevant due to its dual action on both σ receptors and the dopamine transporter, suggesting potential shared pharmacological targets for investigation. [, , ]
Compound Description: Another rimcazole analog, this compound also displays dual affinities for σ receptors and the dopamine transporter, resulting in a dose-dependent reduction in cocaine self-administration without affecting food-reinforced responding. [, , ]
Relevance: Similar to SH 3-24, this compound shares the piperazine ring structure with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine, albeit with different substitutions. Its dual action on σ receptors and the dopamine transporter suggests potential common pharmacological targets for further study. [, , ]
Compound Description: This compound serves as a chiral selector for enantioselective strong cation exchange capillary columns used in nonaqueous capillary electrochromatography. It demonstrated enantioseparation abilities for chiral bases. [, ]
Relevance: This compound is structurally related to 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine through the shared 3,5-dichlorobenzoyl moiety. Notably, both compounds have different substitutions at the 4-position of the benzoyl ring and possess distinct functionalities. [, ]
Compound Description: This series of curcumin mimics were synthesized and demonstrated potent antiproliferation activity against HCT116 (colon) and MCF7 (breast) cancer cell lines. They exhibit dual activity against topoisomerases I and II alpha, with a higher efficacy against topoisomerase II alpha. []
Relevance: Several compounds within this series share the 4-methylpiperazine moiety with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine. Their antiproliferative and topoisomerase inhibitory activities suggest potential biological targets for investigation in relation to 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine. []
Compound Description: This compound, a precursor in the synthesis of 3,5-Di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones, exhibits antiproliferation properties and arrests the HCT116 cell cycle progression at the G1/S phase. []
Relevance: While lacking the 4-methylpiperazine moiety, its close structural relationship to the 3,5-Di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones series and its antiproliferative activity suggest potential shared biological targets with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine. []
Compound Description: Belonging to the 3,5-Di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones series, this compound demonstrates antiproliferative properties and arrests the HCT116 cell cycle progression at the G1 phase. []
Relevance: This compound directly shares the 4-methylpiperazine moiety with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine, and its antiproliferative activity further strengthens the argument for shared biological targets between this series and 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine. []
Compound Description: This compound, a member of the 3,5-Di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones series, exhibits significant anti-SARS-CoV-2 properties, making it a potential antiviral agent. []
Relevance: Sharing the 4-methylpiperazine moiety with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine, its antiviral activity against SARS-CoV-2 suggests a possible avenue for exploring the biological activity of 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine in a broader context. []
1-(3,5-Dinitrobenzoyl)-4-Methylpiperazine
Compound Description: This compound is an oxidizing agent used in reactions involving the formation of carbon-carbon bonds through the oxidation of preformed organocuprates. []
Relevance: This compound shares the 4-methylpiperazine moiety with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine, although the acyl groups are different. The dinitrobenzoyl group in this compound acts as an oxidizing agent, which could be a contrasting point when comparing its reactivity to 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine. []
Compound Description: Another dexrazoxane derivative investigated for potential cardioprotective activity against anthracycline cardiotoxicity, this compound also failed to demonstrate any protective effects in vitro and in vivo. []
Relevance: This compound is structurally related to 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine through the presence of a methylpiperazine-2,6-dione substructure. The key difference lies in the presence of the additional 3,5-dioxopiperazin-1-yl ethyl group, which might contribute to its distinct biological activity. []
Compound Description: This compound is a hydrazone derivative of 3,5-dibromo-2-hydroxybenzaldehyde and 1-amino-4-methylpiperazine. It exhibits intramolecular hydrogen bonding and intermolecular bromine-bromine and bromine-nitrogen interactions in its crystal structure. []
Relevance: This compound shares the 4-methylpiperazine moiety with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine. The key structural difference lies in the presence of the hydrazone group in this compound, linked to a dibromophenol ring, in contrast to the amide linkage and the 4-butoxy-3,5-dichlorobenzoyl group in 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine. []
Compound Description: This novel neuroprotective agent exhibits multiple modes of action, including blocking the polyamine site of glutamate receptors, inhibiting neuronal sodium channels, and acting as an antioxidant. It has demonstrated efficacy in reducing infarct volume and improving functional outcomes in rat models of stroke. [, ]
Relevance: AM-36 shares the piperazine ring with 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine, although their substituents and overall structures differ significantly. Its multiple neuroprotective mechanisms and promising results in preclinical studies warrant further exploration of potential shared biological activities or targets. [, ]
Compound Description: This arylalkylamine fendiline analog exhibits anticalmodulin activity and has been co-crystallized with Ca2+-calmodulin. []
Relevance: This compound shares the diphenylpropyl moiety with AM-36, which itself is structurally related to 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine through the piperazine ring. Its anticalmodulin activity might provide insights into potential biological targets for exploration in relation to 1-(4-butoxy-3,5-dichlorobenzoyl)-4-methylpiperazine. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.